AB-Pinaca

描述

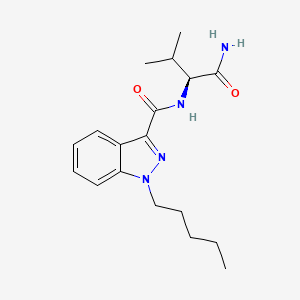

AB-Pinaca is a synthetic cannabinoid that was first identified in illegal herbal products . It was originally developed by Pfizer in 2009 as an analgesic medication . Structurally, this designer drug is developed on an indazole base, which distinguishes it from many JWH compounds having an indolyl base .

Molecular Structure Analysis

This compound has a molecular formula of C18H26N4O2 . It is developed on an indazole base, which distinguishes it from many JWH compounds having an indolyl base .

Chemical Reactions Analysis

This compound is rapidly and extensively metabolized, with the O-demethylated metabolite being the main excreted in urine . The metabolizing enzymes have yet to be identified .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.4 g/mol . It is a synthetic cannabinoid developed on an indazole base .

科学研究应用

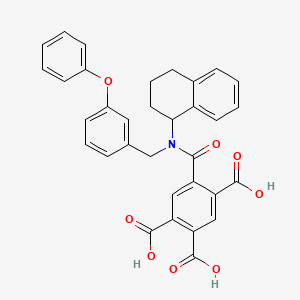

生物基质中的检测

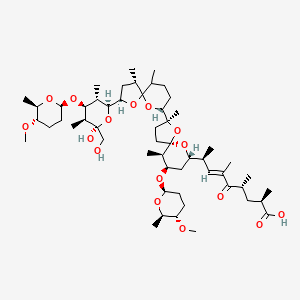

AB-PINACA及其衍生物通常是毒理学研究的主题。 研究人员旨在检测这些物质在生物基质中,如头发、口腔液、血液和尿液 {svg_1}。这些研究对于了解合成大麻素的药代动力学以及将观察到的毒理学效应与特定化合物和浓度联系起来至关重要。

药物代谢酶和转运蛋白

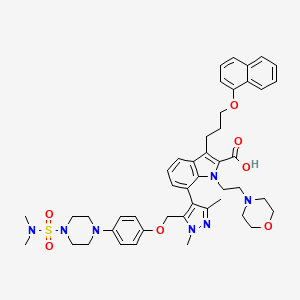

This compound已被研究其对人主要药物代谢酶和转运蛋白的抑制作用 {svg_2}。这项研究对于预测药物相互作用至关重要,特别是考虑到可能与this compound相互作用的各种底物药物的药代动力学和疗效。

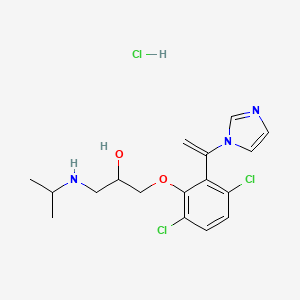

CB1大麻素受体的激动剂

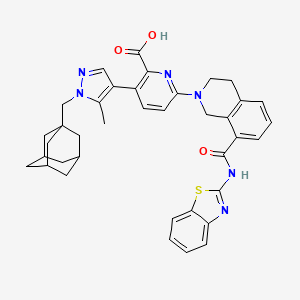

作为CB1大麻素受体的强效激动剂,this compound被用于研究,以更好地了解内源性大麻素系统 {svg_3}。该系统在疼痛调节、免疫系统功能和情绪调节等生理过程中起着重要作用。

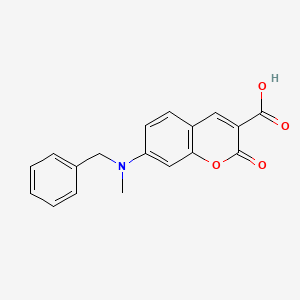

治疗潜力

虽然this compound本身没有获得批准的治疗应用,但其对大麻素受体的作用表明了潜在的治疗益处。 这方面的研究集中在合成大麻素在治疗各种疾病(包括慢性疼痛和情绪障碍)中的可能应用 {svg_4}。

药理作用

关于this compound的研究还包括其药理作用,如其精神活性。 了解这些作用对于评估与滥用相关的风险以及制定减轻这些风险的策略至关重要 {svg_5}。

法律和监管影响

This compound的法律地位经常随着新衍生物的合成而发生变化。 该领域的研究涉及监测合成大麻素的法律和监管影响,这可以为政策决策和执法策略提供信息 {svg_6}。

作用机制

Target of Action

AB-Pinaca, a synthetic cannabinoid, primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

This compound acts as a potent agonist for the CB1 and CB2 receptors . It exhibits similar affinity for CB1 receptors as Δ9-THC, the principal psychoactive cannabinoid present in marijuana, but shows greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition .

Biochemical Pathways

This compound affects the endocannabinoid system by binding to and activating the CB1 and CB2 receptors . This activation triggers a number of biological responses also triggered by the naturally occurring phytocannabinoid Δ9-THC

Result of Action

The activation of CB1 and CB2 receptors by this compound can lead to various physiological effects. It is known that the use of synthetic cannabinoids like this compound can result in anxiety, psychosis, chest pain, seizures, and even death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the legal status of this compound varies depending on the country , which can influence its availability and use.

安全和危害

AB-Pinaca is a Schedule I controlled substance in the United States, meaning it has no currently accepted medical use, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It is also listed in the Fifth Schedule of the Misuse of Drugs Act and so is illegal in Singapore . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

未来方向

属性

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMHPAQOAAZSHS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904034 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1445752-09-9 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445752-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3KC3S2PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)